molecular formula C29H27N3O4S B3053819 Docosylbenzene CAS No. 5634-22-0

Docosylbenzene

Cat. No.: B3053819
CAS No.: 5634-22-0
M. Wt: 513.6 g/mol
InChI Key: YMJOIKIBUNKNIU-UHFFFAOYSA-N
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Description

Docosylbenzene is an organic compound with the molecular formula C28H50. It is characterized by a long-chain alkyl group attached to a benzene ring, making it a hydrophobic compound. This compound appears as a white to pale yellow solid and is primarily used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosylbenzene is typically synthesized through alkylation reactions. One common method involves the reaction of benzene with docosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, this compound can be produced via the Friedel-Crafts alkylation process. This involves the reaction of benzene with long-chain alkenes in the presence of a strong acid catalyst like hydrogen fluoride or sulfuric acid. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Docosylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Docosylbenzene has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of docosylbenzene is primarily related to its hydrophobic interactions. In biological systems, this compound can interact with lipid bilayers, affecting membrane fluidity and protein function. Its long alkyl chain allows it to embed deeply into lipid membranes, potentially altering membrane dynamics and influencing the activity of membrane-associated proteins .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s longer alkyl chain (C22H45) compared to dodecylbenzene and hexadecylbenzene provides it with unique properties such as higher hydrophobicity and different interaction dynamics with lipid membranes. This makes it particularly useful in applications requiring strong hydrophobic interactions and stability in non-polar environments .

Properties

IUPAC Name

docosylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-26-23-21-24-27-28/h21,23-24,26-27H,2-20,22,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYUFRQDILUMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874019
Record name Docosylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, C14-30-alkyl derivs.
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5634-22-0, 68855-24-3
Record name Docosylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5634-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, C14-30-alkyl derivs.
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, C14-30-alkyl derivs.
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Docosylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, C14-30-alkyl derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.865
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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